molecular formula C11H9NO2 B11908682 5-Methylquinoline-6-carboxylic acid CAS No. 1824316-41-7

5-Methylquinoline-6-carboxylic acid

Cat. No.: B11908682
CAS No.: 1824316-41-7
M. Wt: 187.19 g/mol
InChI Key: LOJJGZZLTVOQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylquinoline-6-carboxylic acid is a heterocyclic aromatic compound with a quinoline backbone. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound, specifically, has a methyl group at the 5th position and a carboxylic acid group at the 6th position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinoline-6-carboxylic acid can be achieved through various methods. One common approach involves the reaction of m-amino-p-toluonitrile with glycerol and m-nitrobenzene sulfonate in an acidic environment . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols, which improves the yield and practicality of the synthesis .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemistry approaches. These include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, such as quinoline-6-carboxylic acid, quinoline-6-aldehyde, and quinoline-6-alcohol .

Mechanism of Action

The mechanism of action of 5-Methylquinoline-6-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its structural modifications. The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

CAS No.

1824316-41-7

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-methylquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-8-3-2-6-12-10(8)5-4-9(7)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

LOJJGZZLTVOQNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CC=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.